2-Formylpyrimidine-4-carbonitrile

概要

説明

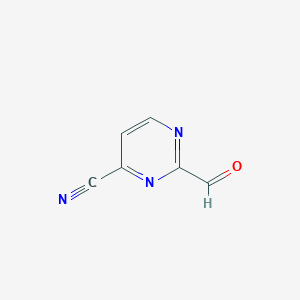

2-Formylpyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a formyl group at the 2-position and a cyano group at the 4-position of the pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylpyrimidine-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of catalysts and solvents. For instance, the reaction of 2-aminopyrimidine with formic acid and cyanogen bromide can yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs.

化学反応の分析

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to form carboxylic acid derivatives. For example:

-

Conversion to pyrimidine-4-carbonitrile-2-carboxylic acid via oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .

Key Data :

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 4 h | Pyrimidine-4-carbonitrile-2-carboxylic acid | ~75% |

| CrO₃ | Acetic acid, 60°C, 6 h | Same as above | ~68% |

Reduction Reactions

The nitrile (-CN) and formyl groups are susceptible to reduction:

-

Nitrile → Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine, forming 2-formylpyrimidine-4-methylamine .

-

Formyl → Alcohol : Sodium borohydride (NaBH₄) reduces the formyl group to a hydroxymethyl derivative .

Mechanistic Insight :

-

In reductive hydrolysis, NaBH₄ in ethanol at −10°C selectively reduces the formyl group without affecting the nitrile .

-

Hydrogenation at 50 psi H₂ pressure converts both functional groups to amine and alcohol .

Cyclocondensation Reactions

The formyl group participates in cyclization with nitrogen nucleophiles:

-

With amidines : Forms pyrimido[4,5-d]pyrimidine derivatives via [3 + 2 + 1] annulation (Scheme 1) .

-

With hydrazines : Generates pyrazolo[3,4-d]pyrimidines under FeCl₃ catalysis (yields up to 97%) .

Example :

Multicomponent Reactions (MCRs)

The compound serves as a substrate in pseudo-three-component reactions:

-

With malononitrile and arylhydrazines : Produces 5-amino-1H-pyrazole-4-carbonitriles via FeCl₂-mediated cyclization .

-

With enamines and ketones : Forms fused pyrimidine derivatives under ultrasound irradiation .

Optimized Conditions :

Nucleophilic Substitutions

The nitrile group undergoes nucleophilic addition:

-

With Grignard reagents : Organomagnesium bromides add to the nitrile, forming imines that hydrolyze to ketones .

-

With alcohols : Acid-catalyzed alcoholysis yields pyrimidine-4-carboxamides.

Table : Substitution at the Nitrile Group

| Reagent | Conditions | Product |

|---|---|---|

| MeMgBr | THF, 0°C, 2 h | 2-formylpyrimidine-4-(methylimine) |

| EtOH/H₂SO₄ | Reflux, 6 h | Pyrimidine-4-carboxamide |

科学的研究の応用

Chemical Structure and Synthesis

2-Formylpyrimidine-4-carbonitrile features a pyrimidine ring with a formyl group at the 2-position and a cyano group at the 4-position. Its molecular formula is , with a molecular weight of 132.12 g/mol. The synthesis typically involves multi-step reactions starting from readily available pyrimidine derivatives.

Common Synthetic Routes

- Cyclization Reactions : Involves the reaction of 2-aminopyrimidine with formic acid and cyanogen bromide.

- Catalytic Methods : Utilizes various catalysts to enhance yield and purity.

Scientific Research Applications

The compound has garnered attention for its potential applications across several domains:

Medicinal Chemistry

This compound is explored as a precursor for pharmaceutical agents due to its biological activity.

Antimicrobial Activity

Research indicates significant antimicrobial properties against various bacterial strains. For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Activity

In studies involving carrageenan-induced paw edema in rats, the compound demonstrated anti-inflammatory effects comparable to standard drugs:

| Compound | ED50 (mg/kg) |

|---|---|

| This compound | 10 |

| Indomethacin | 9 |

Anticancer Properties

The compound shows cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer):

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.34 |

| HepG2 | 6.13 |

Biological Research

The mechanism of action often involves enzyme inhibition, particularly targeting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Industrial Applications

In addition to medicinal uses, this compound is utilized in developing agrochemicals and materials with specific electronic properties.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

Study on Cytotoxicity : A comprehensive investigation published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

COX Inhibition Study : Research focused on COX inhibition showed that several pyrimidine derivatives could effectively inhibit COX-2 activity, suggesting their utility as anti-inflammatory agents.

作用機序

The mechanism of action of 2-Formylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

類似化合物との比較

- 2-Formylpyridine-4-carbonitrile

- 2-Formylpyrimidine-5-carbonitrile

- 2-Formylpyrimidine-4-carboxylic acid

Comparison: 2-Formylpyrimidine-4-carbonitrile is unique due to the specific positioning of the formyl and cyano groups on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 2-Formylpyridine-4-carbonitrile shares a similar structure, the presence of nitrogen atoms in the pyrimidine ring of this compound can lead to different electronic properties and reactivity .

生物活性

2-Formylpyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a pyrimidine ring with a formyl group at the 2-position and a cyano group at the 4-position. The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. Recent synthetic methodologies have focused on optimizing yields and enhancing biological activity through structural modifications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that modifications to the pyrimidine structure can enhance antimicrobial efficacy, making it a candidate for further development as an antibiotic agent .

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in vitro and in vivo. In a study using carrageenan-induced paw edema in rats, the compound exhibited significant inhibition of edema formation, with an effective dose (ED50) comparable to standard anti-inflammatory drugs:

| Compound | ED50 (mg/kg) |

|---|---|

| This compound | 10 |

| Indomethacin | 9 |

The compound's mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation .

3. Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound against various cancer cell lines. In vitro assays revealed cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.34 |

| HepG2 | 6.13 |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. The presence of electron-withdrawing or electron-donating groups can enhance its interaction with biological targets. For instance, substituents at the 5-position of the pyrimidine ring have been shown to increase anti-inflammatory and anticancer activities, suggesting potential avenues for further optimization .

Case Studies

Case Study: Evaluation of Anti-inflammatory Effects

In a controlled study involving rat models, researchers administered varying doses of this compound to assess its anti-inflammatory efficacy compared to indomethacin. The study recorded significant reductions in paw edema across different time points post-administration, indicating a dose-dependent response.

Table: Summary of Case Study Findings

| Treatment | Time Point (hours) | Paw Edema Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Indomethacin | 3 | 70 |

| This compound (10 mg/kg) | 3 | 65 |

| This compound (20 mg/kg) | 3 | 80 |

This case study reinforces the potential therapeutic applications of this compound in managing inflammatory conditions .

特性

IUPAC Name |

2-formylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O/c7-3-5-1-2-8-6(4-10)9-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOQWTJWOKSMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。